3-(3-(Trifluoromethyl)phenyl)acrylonitrile

Description

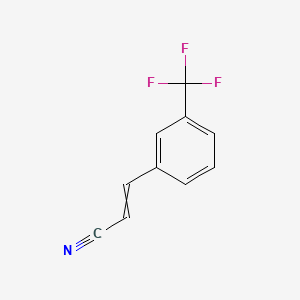

3-(3-(Trifluoromethyl)phenyl)acrylonitrile is a fluorinated acrylonitrile derivative characterized by a cyano group (-C≡N) conjugated to a vinyl chain and a trifluoromethyl (-CF₃)-substituted phenyl ring at the β-position. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoromethyl group, which enhances chemical stability, influences electronic behavior, and improves bioavailability in drug candidates . Its synthesis typically involves Knoevenagel condensation between substituted benzaldehydes and acetonitrile derivatives under basic or acidic conditions .

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKTWIMZLCJHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of benzenepropanenitrile with α-bromo-3-(trifluoromethyl)benzene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

- Pharmaceuticals: Derivatives of 2-phenylacrylonitriles, which share structural similarities with 3-(3-(Trifluoromethyl)phenyl)acrylonitrile, have demonstrated promising and selective activity against cancerous cell lines, specifically targeting the Arylhydrocarbon Receptor (AhR) . These compounds have shown high levels of breast cancer cell line specificity and potency, making them potential drug candidates . Studies exploring the ability of this compound to form stable complexes with proteins or enzymes could further elucidate its potential as a drug candidate.

- Organic Electronic Materials: this compound possesses functional groups commonly found in organic electronic materials. The cyano group (C≡N) and the double bond (C=C) suggest potential applications in organic electronics.

- Polymer Production: this compound can be used as a monomer in the polymer industry for the production of polymers with specific properties .

Interaction Studies

Interaction studies involving this compound are crucial for understanding its behavior in biological systems and its reactivity with other chemical species. These studies typically focus on its reactivity with biological targets, its ability to form stable complexes with proteins or enzymes, and its interactions with nucleophiles. Such studies are essential for assessing its viability as a therapeutic agent.

Case Studies

- QSAR Model for Breast Cancer Treatment: A quantitative structure–activity relationship (QSAR) modeling approach was used to generate a predictive model for cytotoxicity of 2-phenylacrylonitriles, which target AhR, to support ongoing synthetic activities and provide important structure-activity information for new structure design . The model predicted the activity of compounds in the MCF-7 breast cancer cell line and identified structures that gave false positive values in the MTT assay .

- n-Type Semiconducting Material: 3′,3′-(1,4-Phenylene)bis{2′-(4′′-trifluoromethyl)phenyl}acrylonitrile, a related compound, was studied for its molecular structure and crystal packing as an n-type semiconducting material . Single crystals were obtained, and X-ray diffraction analysis revealed a typical π-π stacking with side intermolecular CN–H short contact networks .

Structural Comparison

Several compounds share structural similarities with (E)-3-(3-(trifluoromethyl)phenyl)acrylonitrile:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (E)-3-Phenylacrylonitrile | Lacks trifluoromethyl group | More hydrophilic; used in various organic syntheses |

| (E)-3-(4-Methoxyphenyl)acrylonitrile | Contains methoxy group | Exhibits different electronic properties due to methoxy |

| 2-(Trifluoromethyl)benzaldehyde | Aldehyde functional group | Reactivity as an electrophile differs significantly |

| 4-Trifluoromethylcinnamic acid | Contains carboxylic acid | Potential applications in pharmaceuticals |

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Modifications

The trifluoromethylphenylacrylonitrile scaffold is highly tunable. Key structural analogs differ in substituent positions, electronic groups, and steric effects. Below is a comparative analysis:

Table 1: Structural Comparison of Trifluoromethylphenylacrylonitrile Derivatives

Key Observations :

- Electron-Withdrawing Effects: The para-CF₃ analog (Table 1, Row 2) exhibits red-shifted UV-Vis absorption compared to the meta-CF₃ derivative due to stronger conjugation with the cyano group .

- Steric Hindrance : Bis-CF₃ derivatives (Row 3) demonstrate reduced reactivity in nucleophilic additions due to steric bulk but excel in thermal stability .

- Biological Activity : ITPA (Row 4) outperforms other analogs in enzyme inhibition (ΔG = -9.2 kcal/mol for α-glucosidase vs. -7.8 kcal/mol for acarbose) due to indole-CF₃ synergy .

Key Observations :

- Microwave Synthesis : Bis-CF₃ analogs require higher energy inputs (microwave) due to reduced benzaldehyde reactivity .

- Solvent Effects: Ethanol (EtOH) and acetic acid (AcOH) are preferred for mono-CF₃ derivatives to balance reaction kinetics and purity .

Table 3: Property Comparison

Key Observations :

Biological Activity

3-(3-(Trifluoromethyl)phenyl)acrylonitrile, often referred to as (Z)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile, is a compound that has garnered attention due to its unique trifluoromethyl group, which enhances its chemical properties and biological activity. This compound falls within the class of acrylonitriles and is characterized by the molecular formula C₁₀H₆F₃N and a molar mass of approximately 197.16 g/mol. The trifluoromethyl group contributes significantly to its lipophilicity, influencing its interactions with biological systems and potential therapeutic uses.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including:

- Inhibition of Enzyme Activity : Trifluoromethyl-containing compounds have been noted for their ability to inhibit key enzymes involved in various biochemical pathways.

- Anticancer Properties : Some studies suggest that similar acrylonitriles can selectively target cancerous cell lines, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR) .

- Binding Affinity : The unique electronic properties imparted by the trifluoromethyl group enhance binding affinity to biological receptors, potentially leading to increased potency in therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (Z)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile.

Table 1: Comparison of Biological Activities of Related Compounds

Pharmacological Implications

The pharmacological implications of (Z)-3-(3-(Trifluoromethyl)phenyl)acrylonitrile are noteworthy. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties in drug candidates. For instance, compounds with this functional group have shown enhanced metabolic stability and bioavailability, making them attractive for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and nitrile-containing precursors. For example, a Knoevenagel condensation using 3-(trifluoromethyl)benzaldehyde and acetonitrile derivatives in ethanol under reflux conditions can yield the product (yield ~94%) . Optimization involves adjusting solvent polarity (e.g., DMF for higher reactivity), temperature control (e.g., maintaining 39–41°C during phosphoryl chloride addition to avoid side reactions), and catalyst selection (e.g., piperidine for base-catalyzed condensation). Reaction progress should be monitored via TLC or HPLC .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (3:1 v/v) is effective for isolating the compound. Recrystallization from ethanol or methanol can further enhance purity, as demonstrated by yields of 94% in similar acrylonitrile derivatives . For volatile byproducts, vacuum distillation or fractional crystallization may be employed. Purity validation via GC-MS or elemental analysis (e.g., matching calculated vs. experimental C, H, N percentages) is critical .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic vinyl proton signals at δ 7.03–7.50 ppm (doublets or singlets, depending on coupling with adjacent groups). The trifluoromethyl group causes deshielding of nearby aromatic protons .

- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, while the CF₃ group resonates at δ ~123 ppm (q, J = 32 Hz) .

- IR : Strong absorption at ~2220 cm⁻¹ confirms the nitrile group. Aromatic C-F stretches appear at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The electron-withdrawing CF₃ group enhances electrophilicity at the α,β-unsaturated nitrile moiety, facilitating Michael additions. Computational studies (DFT) can map charge distribution, showing increased positive charge at the β-carbon. Experimentally, reactivity can be probed using nucleophiles like thiols or amines, with kinetics monitored via UV-Vis spectroscopy. Compare with non-fluorinated analogs to isolate CF₃ effects .

Q. What strategies resolve contradictions in reported biological activities of acrylonitrile derivatives with trifluoromethyl substituents?

- Methodological Answer : Discrepancies in bioactivity (e.g., dual tubulin/farnesyltransferase inhibition vs. inactivity) may arise from stereochemical or substituent-position variations. Systematic SAR studies should:

- Synthesize analogs with controlled substituent positions (e.g., para vs. meta CF₃).

- Use X-ray crystallography to confirm stereochemistry (e.g., E/Z isomerism).

- Validate biological assays with standardized protocols (e.g., IC₅₀ comparisons across cell lines) .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity in cycloadditions or nucleophilic attacks. For example, Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis reveals stabilizing interactions (e.g., hyperconjugation between CF₃ and the acrylonitrile π-system). Validate predictions with kinetic isotope effects or substituent scrambling experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.